N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and a thiophene sulfonamide group, making it a unique molecule with interesting properties.
Mechanism of Action
1,2,4-Triazoles and their derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can act as inhibitors for various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
The mode of action of these compounds often involves interactions with different target receptors, leading to specific biochemical effects. The exact targets and mode of action can vary widely depending on the specific structure and functional groups present in the compound .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on the specific structure of the compound. Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .
The action of these compounds can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are largely determined by its ability to form specific interactions with different target receptors . It exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Cellular Effects
Compounds containing a triazole structure have been reported to exhibit broad biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Compounds containing a triazole structure are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The thiophene sulfonamide group is then introduced through a sulfonation reaction, followed by coupling with the triazolo[4,3-b]pyridazine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound has shown promise in preclinical studies for its antitumor and anti-inflammatory properties, making it a candidate for further drug development.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide: Used in the preparation of medicines for controlling lung inflammation and cancer metastasis[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline: Another derivative with potential biological activity.
Uniqueness: N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide stands out due to its unique combination of the triazolo[4,3-b]pyridazine core and the thiophene sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-11-17-18-15-8-7-14(19-21(11)15)12-4-2-5-13(10-12)20-25(22,23)16-6-3-9-24-16/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMPSDYVDHLWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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